FAAH Inhibitory Potency: Target Compound vs. Structurally Related Analogs from US Patent 9169224
In a human FAAH enzymatic assay (T84 cell lysate; pH 9.0; 1 hr incubation), the target compound demonstrated an IC₅₀ of 69 nM [1]. Under identical or closely comparable conditions, three structural analogs from the same patent series exhibited divergent potencies: Compound 60 (IC₅₀ = 6 nM), Compound 57 (IC₅₀ = 54 nM), and Compound 150 (IC₅₀ = 130 nM) [2][3][4]. This reveals that the target compound occupies an intermediate position within the series—approximately 11.5-fold less potent than the most active congener (Compound 60) but roughly 1.9-fold more potent than Compound 150.
| Evidence Dimension | Human FAAH inhibition (IC₅₀ in nM) |
|---|---|
| Target Compound Data | IC₅₀ = 69 nM |
| Comparator Or Baseline | Compound 60: IC₅₀ = 6 nM; Compound 57: IC₅₀ = 54 nM; Compound 150: IC₅₀ = 130 nM |
| Quantified Difference | Target compound is 11.5-fold less potent than Compound 60; 1.3-fold less potent than Compound 57; 1.9-fold more potent than Compound 150 |
| Conditions | Human FAAH enzyme (T84 cell lysate), pH 9.0 assay buffer, 1 hr incubation |
Why This Matters
Knowing the precise rank-order within a pharmacophore series enables researchers to select the potency tier appropriate for their experimental model—high-potency (Compound 60, 6 nM) vs. moderate-potency (target compound, 69 nM) vs. lower-potency (Compound 150, 130 nM).
- [1] BindingDB. BDBM50394625 (CHEMBL2164600). Affinity data: IC50 69 nM for human FAAH. Deposited from US Patent 9169224. View Source
- [2] BindingDB. BDBM50394629 (CHEMBL2164596). Affinity data: IC50 6 nM for human FAAH. Deposited from US Patent 9169224, Compound 60. View Source
- [3] BindingDB. BDBM188373. Affinity data: IC50 54 nM for human FAAH. Deposited from US Patent 9169224, Compound 57. View Source
- [4] BindingDB. BDBM188461. Affinity data: IC50 130 nM for human FAAH. Deposited from US Patent 9169224, Compound 150. View Source
